molecular formula C14H23NO B2623372 N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide CAS No. 2305537-81-7

N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide

Cat. No.: B2623372
CAS No.: 2305537-81-7
M. Wt: 221.344
InChI Key: CGIXDYWGJWCDLM-UHFFFAOYSA-N
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Description

N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyclobutyl and cyclohexyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide typically involves the reaction of cyclobutylmethylamine with cyclohexylmethyl chloride under basic conditions to form the intermediate N-[Cyclobutyl(cyclohexyl)methyl]amine. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide shares structural similarities with other amides, such as N-cyclohexylprop-2-enamide and N-cyclobutylprop-2-enamide.
  • These compounds differ in the substituents attached to the amide nitrogen, which can influence their chemical reactivity and biological activity.

Uniqueness

  • The presence of both cyclobutyl and cyclohexyl groups in this compound provides a unique steric and electronic environment, potentially leading to distinct chemical and biological properties.
  • This compound’s unique structure may result in specific interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[cyclobutyl(cyclohexyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-2-13(16)15-14(12-9-6-10-12)11-7-4-3-5-8-11/h2,11-12,14H,1,3-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIXDYWGJWCDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CCCCC1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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